molecular formula C15H11FN2S2 B11289568 3-((3-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((3-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11289568
M. Wt: 302.4 g/mol
InChI Key: CCRUVMLFMLUDIL-UHFFFAOYSA-N
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Description

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that contains both a pyridazine ring and a thiophene ring The presence of the fluorophenyl and sulfanyl groups adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a thiophene derivative is reacted with a fluorophenylmethyl sulfide in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to interact with biological membranes, while the pyridazine and thiophene rings can participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE
  • 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE

Uniqueness

3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both a fluorophenyl and a thiophene group provides a unique combination of electronic properties that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C15H11FN2S2

Molecular Weight

302.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C15H11FN2S2/c16-12-4-1-3-11(9-12)10-20-15-7-6-13(17-18-15)14-5-2-8-19-14/h1-9H,10H2

InChI Key

CCRUVMLFMLUDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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